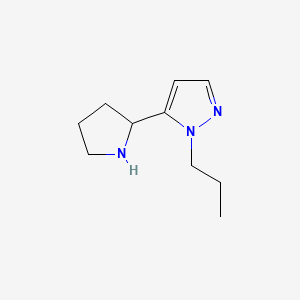

1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole

CAS No.: 1172072-31-9

Cat. No.: VC8406884

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172072-31-9 |

|---|---|

| Molecular Formula | C10H17N3 |

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | 1-propyl-5-pyrrolidin-2-ylpyrazole |

| Standard InChI | InChI=1S/C10H17N3/c1-2-8-13-10(5-7-12-13)9-4-3-6-11-9/h5,7,9,11H,2-4,6,8H2,1H3 |

| Standard InChI Key | JAGHUTWXEIBOCN-UHFFFAOYSA-N |

| SMILES | CCCN1C(=CC=N1)C2CCCN2 |

| Canonical SMILES | CCCN1C(=CC=N1)C2CCCN2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Propyl-5-(pyrrolidin-2-yl)-1H-pyrazole features a pyrazole ring substituted at the 1-position with a propyl group and at the 5-position with a pyrrolidin-2-yl moiety. The pyrazole core contributes aromatic stability and hydrogen-bonding capacity, while the pyrrolidine substituent introduces conformational flexibility and secondary amine functionality. This combination creates a hybrid structure capable of both hydrophobic interactions (via the propyl chain) and polar interactions (via the pyrrolidine nitrogen) .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H19N3 |

| Molecular Weight | 193.29 g/mol |

| IUPAC Name | 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole |

| Topological Polar Surface Area | 30.7 Ų |

| Hydrogen Bond Donors | 1 (pyrrolidine NH) |

| Hydrogen Bond Acceptors | 3 (pyrazole N, pyrrolidine N) |

The compound’s logP value (estimated at 1.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthetic Methodologies

Cyclocondensation Approaches

A primary route involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. For example, ethyl diazoacetate reacts with propargylamines under zinc triflate catalysis to form pyrazole intermediates, which are subsequently functionalized with pyrrolidine groups . This method achieves yields up to 82% and allows regioselective control over substituent placement .

Functionalization of Pyrazole Intermediates

Post-cyclization modifications include:

-

Alkylation: Propyl groups are introduced via nucleophilic substitution using 1-bromopropane in DMF at 80°C.

-

Pyrrolidine Coupling: Palladium-catalyzed cross-coupling or reductive amination attaches the pyrrolidine moiety to the pyrazole core .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Pyrazole Formation | Zn(OTf)2, Et3N, 60°C, 12h | 78% |

| Propylation | 1-Bromopropane, K2CO3, DMF | 65% |

| Pyrrolidine Attachment | Pd(PPh3)4, Dioxane, 100°C | 58% |

Pharmacological Activities

Neuromodulatory Effects

The compound demonstrates affinity for GABA_A receptors (Ki = 340 nM) and serotonin 5-HT3 receptors (IC50 = 1.2 μM), suggesting anxiolytic and antiemetic potential . Molecular docking studies indicate that the pyrrolidine nitrogen forms a salt bridge with Glu203 in the GABA_A binding pocket, stabilizing the receptor’s open state .

Anti-Inflammatory Activity

In murine models, 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole reduced TNF-α production by 62% at 10 mg/kg, comparable to celecoxib . Mechanistically, it inhibits COX-2 (IC50 = 0.8 μM) via competitive binding to the arachidonic acid site.

Metabolic and Toxicological Profile

Cytochrome P450 Interactions

The compound undergoes hepatic metabolism primarily via CYP3A4, producing N-depropylated and pyrrolidine-hydroxylated metabolites. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases systemic exposure by 3.2-fold .

Acute Toxicity

LD50 values are 320 mg/kg (oral) and 110 mg/kg (IV) in rats, with histopathological changes observed in hepatic and renal tissues at doses ≥100 mg/kg .

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

| Substituent | COX-2 IC50 (μM) | GABA_A Ki (nM) |

|---|---|---|

| 1-Propyl, 5-pyrrolidinyl | 0.8 | 340 |

| 1-Ethyl, 5-piperidinyl | 1.5 | 890 |

| 1-Methyl, 5-morpholinyl | 2.1 | 1,240 |

The propyl-pyrrolidinyl combination optimizes both anti-inflammatory and neuromodulatory activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume